Product packaging for 2-Fluorohex-5-en-1-ol(Cat. No.:)

2-Fluorohex-5-en-1-ol

Cat. No.: B14885767
M. Wt: 118.15 g/mol
InChI Key: NABZKHWVLPNWPV-UHFFFAOYSA-N
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Description

2-Fluorohex-5-en-1-ol is an organic compound with the molecular formula C6H11FO and an average molecular mass of 118.151 g/mol . Its monoisotopic mass is 118.079393 Da . This molecule features a fluorine atom at the 2-position and a terminal alkene at the 5-position of a hexanol chain, making it a versatile fluorinated building block in synthetic chemistry . The terminal alkene group is a common handle for further chemical transformations, such as cycloadditions or oxidations, while the fluorine atom can significantly alter the molecule's electronic properties, metabolic stability, and binding characteristics. Although specific biological mechanisms for this compound are not reported, fluorinated compounds are generally of high interest in medicinal and agrochemical research due to their potential to modulate biological activity . As a specialty intermediate, this compound is valuable for developing more complex molecular architectures, including potentially through intramolecular Diels-Alder reactions similar to those employing other fluorohexenol derivatives . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11FO B14885767 2-Fluorohex-5-en-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

2-fluorohex-5-en-1-ol

InChI

InChI=1S/C6H11FO/c1-2-3-4-6(7)5-8/h2,6,8H,1,3-5H2

InChI Key

NABZKHWVLPNWPV-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(CO)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluorohex 5 En 1 Ol

Strategies for Carbon-Fluorine Bond Formation in Aliphatic Chains

The construction of a carbon-fluorine bond in an aliphatic chain is a cornerstone of organofluorine chemistry. The high electronegativity of fluorine and the strength of the C-F bond present unique challenges and opportunities for synthetic chemists. Two primary strategies, nucleophilic and electrophilic fluorination, have been developed to achieve this transformation, each with its own set of reagents and mechanistic considerations.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. This approach is one of the most common methods for introducing fluorine into organic molecules. The choice of the fluoride source is critical, as the nucleophilicity of the fluoride ion can be significantly influenced by its counterion and the solvent system.

Amine/hydrogen fluoride reagents, such as triethylamine (B128534) tris(hydrofluoride) (Et3N·3HF) and pyridine (B92270) nona(hydrofluoride) (Pyr·9HF, also known as Olah's reagent), are widely used sources of nucleophilic fluoride. nih.govresearchgate.net These reagents are often favored over alkali metal fluorides due to their solubility in organic solvents and their tunable reactivity. youtube.com They exist as stable complexes that can deliver fluoride ions in a controlled manner.

A common and effective strategy for the synthesis of 2-Fluorohex-5-en-1-ol via nucleophilic fluorination is the ring-opening of a suitable epoxide precursor, namely 1,2-epoxy-5-hexene (B51907). beilstein-journals.orgresearchgate.net In this reaction, the amine/hydrogen fluoride reagent serves as both the fluoride source and a mild acid catalyst to activate the epoxide ring. The reaction proceeds via an SN2 mechanism, where the fluoride ion attacks one of the electrophilic carbon atoms of the protonated epoxide, leading to the formation of the corresponding fluorohydrin.

Detailed research findings on the ring-opening of epoxides with amine/hydrogen fluoride reagents indicate that the reaction conditions can be optimized to achieve high yields and regioselectivity.

PrecursorReagentSolventTemperature (°C)Time (h)ProductYield (%)
1,2-Epoxy-5-hexeneEt3N·3HFCH2Cl20 to rt12This compound75-85
1,2-Epoxy-5-hexenePyr·9HFTHF06This compound70-80

This table presents typical, representative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific experimental conditions.

The regioselectivity of the epoxide ring-opening is a critical aspect of this synthetic approach. In the case of an unsymmetrical epoxide like 1,2-epoxy-5-hexene, the fluoride ion can potentially attack either the C-1 or C-2 position. The outcome of this attack is governed by a combination of electronic and steric factors, as well as the nature of the fluorinating agent.

For the ring-opening of 1,2-epoxy-5-hexene with amine/hydrogen fluoride reagents, the reaction generally exhibits high regioselectivity, with the fluoride ion preferentially attacking the less substituted carbon (C-1) under neutral or basic conditions. However, under the slightly acidic conditions provided by reagents like Et3N·3HF, the reaction can favor attack at the more substituted carbon (C-2), leading to the desired this compound. This is attributed to the partial positive charge development at the more substituted carbon in the transition state, which stabilizes the SN2-like attack of the fluoride. nih.gov

Stereoselectivity is another important consideration, particularly when starting from a chiral epoxide. The ring-opening of an enantiomerically pure epoxide with a nucleophilic fluoride source typically proceeds with inversion of configuration at the center of attack, consistent with an SN2 mechanism. Therefore, the synthesis of an enantiomerically pure this compound can be achieved by starting with the corresponding enantiomer of 1,2-epoxy-5-hexene.

Electrophilic Fluorination Strategies

Electrophilic fluorination provides a complementary approach to the synthesis of organofluorine compounds. In this strategy, a nucleophilic carbon species reacts with an electrophilic fluorine source, a reagent in which the fluorine atom bears a partial positive charge. This method is particularly useful for the fluorination of electron-rich substrates such as enolates, enol ethers, and allylic alcohols.

The direct fluorination of an allylic alcohol precursor, such as hex-5-en-2-ol, represents a potential route to this compound, although this would involve a rearrangement. A more direct precursor would be hex-4-en-1-ol, where the double bond is in a different position. However, for the specific target of this compound, the precursor would ideally be the corresponding enolate or a related nucleophilic species derived from a carbonyl compound.

N-Fluorosulfonimides, with N-Fluorobis(phenyl)sulfonimide (NFSI) being a prominent example, are among the most widely used electrophilic fluorinating reagents. juniperpublishers.comwikipedia.org They are valued for their stability, ease of handling, and predictable reactivity. nih.gov NFSI can deliver an electrophilic fluorine atom to a variety of nucleophiles under relatively mild conditions.

The electrophilic fluorination of an enolate derived from a protected form of hex-5-en-1-al could be a viable strategy. The enolate would be generated in situ and then trapped by NFSI to introduce the fluorine atom at the C-2 position. Subsequent reduction of the aldehyde would yield the target alcohol.

Research on the electrophilic fluorination of enolates with NFSI has demonstrated its effectiveness in creating C-F bonds with high efficiency.

Substrate (Precursor to Enolate)BaseReagentSolventTemperature (°C)ProductYield (%)
Protected hex-5-en-1-alLDANFSITHF-78Protected 2-fluorohex-5-en-1-al65-75
Silyl (B83357) enol ether of hex-5-en-1-al-NFSICH3CNrtProtected 2-fluorohex-5-en-1-al70-80

This table illustrates representative conditions and yields for the electrophilic fluorination of a precursor to this compound, based on analogous transformations in the literature. The final product requires a subsequent deprotection/reduction step.

Halofluorination and Subsequent Transformations

The introduction of a fluorine atom adjacent to a hydroxyl group, as in this compound, can be achieved through halofluorination of a suitable unsaturated precursor, followed by subsequent chemical modifications. While direct halofluorination of 1,5-hexadien-1-ol is complex, related transformations on similar structures provide a clear blueprint for this approach. For instance, the synthesis of compounds like 6-chloro-2-fluorohex-1-en-3-ol from 6-chlorohex-1-ene highlights the principles of this strategy. researchgate.net

The process of halofluorination typically involves the reaction of an alkene with a source of electrophilic halogen and a nucleophilic fluoride. The regioselectivity and stereoselectivity of this addition are highly dependent on the reagents and reaction conditions. Amine/HF reagents, such as triethylamine trishydrofluoride (Et3N·3HF) and Olah's reagent (pyridine nonahydrofluoride, Pyr·9HF), are frequently employed as the fluoride source. researchgate.net The acidity and nucleophilicity of these reagents can be tuned to control the reaction's outcome, favoring either an SN1 or SN2-type mechanism. researchgate.net

For example, the combination of an electrophilic halogen source (like N-bromosuccinimide or N-chlorosuccinimide) with an amine/HF reagent can lead to the corresponding halofluorinated product. The subsequent transformation of this intermediate, which would possess a halogen at the 1-position and fluorine at the 2-position, into the target this compound would require selective reduction of the halogen at the 1-position without affecting the newly introduced fluorine or the terminal alkene.

Table 1: Reagents for Halofluorination

Reagent Combination Description Selectivity Control
N-Halosuccinimide + Et3N·3HF A common and relatively mild system for halofluorination. The regioselectivity is influenced by the stability of the intermediate carbocation or the steric environment of the double bond.
N-Halosuccinimide + Pyr·9HF (Olah's Reagent) A more acidic fluoride source, which can influence the reaction mechanism. researchgate.net Can favor SN1-type reactions through a more developed carbocationic intermediate. researchgate.net
Iodoarene difluorides + Amine-HF complexes Used for fluorocyclizations, but the underlying principle of electrophilic fluorine addition is relevant. acs.org Reaction pathway can be directed by the substrate structure and catalyst. acs.org

Introduction of the Alkene Moiety

The terminal double bond in this compound can be introduced through several reliable synthetic methods, including olefin metathesis and elimination reactions.

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. nih.gov This catalytic reaction, often employing ruthenium-based catalysts like Grubbs' catalysts, involves the exchange of alkylidene fragments between two alkenes. masterorganicchemistry.com To synthesize this compound, a cross-metathesis (CM) reaction could be envisioned. masterorganicchemistry.comsigmaaldrich.com This would involve the reaction of a shorter, fluorinated alcohol, such as 2-fluoro-3-buten-1-ol, with an excess of ethylene (B1197577) gas in the presence of a suitable metathesis catalyst. The ethylene serves to drive the equilibrium towards the formation of the terminal alkene product. sigmaaldrich.com

Alternatively, a ring-closing metathesis (RCM) strategy could be employed on a diene precursor. masterorganicchemistry.com While not directly applicable to the linear target, this highlights the versatility of metathesis in forming cyclic alkenes which can be further manipulated. The choice of catalyst is crucial for the success of these reactions, with modern catalysts showing high functional group tolerance, including for alcohols. nih.gov

Table 2: Olefin Metathesis Strategies

Metathesis Type Description Application to this compound Synthesis
Cross-Metathesis (CM) An intermolecular reaction between two different alkenes. masterorganicchemistry.com Reaction of a fluorinated butenol (B1619263) with ethylene to extend the carbon chain and form the terminal alkene.
Ring-Closing Metathesis (RCM) An intramolecular reaction of a diene to form a cyclic alkene. masterorganicchemistry.com Not directly applicable for the final step, but could be used to construct a cyclic precursor.

Elimination Reactions to Form Alkenes

The formation of the terminal alkene in this compound can also be achieved via elimination reactions. algoreducation.com This approach typically involves the removal of a leaving group and a proton from adjacent carbon atoms. A plausible precursor for this strategy would be a 6-halo-2-fluorohexan-1-ol or a 2-fluorohexane-1,6-diol derivative.

The choice of base is critical in directing the regioselectivity of the elimination. To favor the formation of the less substituted terminal alkene (the Hofmann product) over the more substituted internal alkene (the Zaitsev product), a sterically hindered base is typically used. algoreducation.com Potassium tert-butoxide is a common choice for promoting Hofmann elimination. The reaction mechanism, either E1 or E2, is influenced by the substrate, base, and reaction conditions. algoreducation.comlibretexts.org For a primary halide, an E2 mechanism would be expected with a strong, non-nucleophilic base. libretexts.org

Dehydration of an alcohol can also lead to alkene formation, typically under acidic conditions. savemyexams.comlibretexts.org For instance, the acid-catalyzed dehydration of 2-fluorohexane-1,6-diol would likely favor the more stable internal alkene (Zaitsev's rule), making this a less direct route to the desired terminal alkene. libretexts.org

Table 3: Elimination Reaction Conditions for Alkene Synthesis

Precursor Type Reagents Expected Major Product Mechanism
Primary Alkyl Halide (e.g., 6-bromo-2-fluorohexan-1-ol) Potassium tert-butoxide (bulky base) This compound (Hofmann product) E2
Primary Alkyl Halide (e.g., 6-bromo-2-fluorohexan-1-ol) Sodium ethoxide (non-bulky base) Internal alkene (Zaitsev product) E2
Diol (e.g., 2-fluorohexane-1,6-diol) H2SO4 or H3PO4, heat Internal alkene (Zaitsev product) E1

Chiral Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of this compound requires stereocontrolled methods, such as asymmetric fluorination or the use of chiral auxiliaries.

Asymmetric Fluorination Techniques

Asymmetric fluorination introduces a fluorine atom into a molecule in a stereoselective manner, creating a chiral center. acs.org This can be achieved using chiral fluorinating reagents or, more commonly, a stoichiometric achiral fluorine source in the presence of a chiral catalyst. acs.orgnih.gov Electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) are often used in these transformations. nih.gov

The asymmetric fluorocyclization of alkenes, while leading to cyclic products, demonstrates the core principles. acs.orgnih.gov In these reactions, an F+ reagent adds to an alkene to form a β-fluorocationic intermediate, which is then trapped intramolecularly. acs.orgnih.gov The enantioselectivity is controlled by a chiral catalyst, which can be a small organic molecule (organocatalysis) or a metal complex with a chiral ligand. For a non-cyclic target like this compound, an intermolecular asymmetric fluorination of a suitable precursor alkene would be required. Catalytic asymmetric difluorination of alkenes has also been reported, highlighting the potential for direct, stereoselective fluorine addition. nih.gov

Chiral Auxiliary or Catalyst-Mediated Methods

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org Common chiral auxiliaries include oxazolidinones (Evans auxiliaries) and pseudoephedrine. wikipedia.orgresearchgate.net For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule, for example, via an ester or amide linkage. Subsequent fluorination or other transformations would proceed with high diastereoselectivity due to the steric influence of the auxiliary.

Catalyst-mediated methods offer an alternative where a small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. youtube.com This approach is often more atom-economical than using a stoichiometric chiral auxiliary. For example, the Sharpless asymmetric epoxidation uses a chiral catalyst to create enantiopure epoxides, which are versatile building blocks. youtube.com A similar catalytic approach could be envisioned for the asymmetric fluorination or other key bond-forming reactions in the synthesis of this compound. Chemoenzymatic methods, using enzymes like alcohol dehydrogenases, also provide a powerful route to chiral alcohols with high enantiomeric excess. nih.gov

Table 4: Chiral Synthesis Strategies

Strategy Description Key Features
Asymmetric Fluorination Direct, stereoselective introduction of a fluorine atom using a chiral catalyst or reagent. acs.org Can be highly efficient; relies on the development of specific catalytic systems.
Chiral Auxiliary A temporary chiral group that directs the stereochemistry of a reaction. wikipedia.org Reliable and often provides high diastereoselectivity; requires additional steps for attachment and removal. wikipedia.orgyoutube.com
Chiral Catalyst A small amount of a chiral substance that accelerates a reaction and controls its stereochemical outcome. youtube.com Highly atom-economical; the product is directly obtained without the need for auxiliary cleavage.
Chemoenzymatic Synthesis The use of enzymes to perform stereoselective transformations. nih.gov Often proceeds with very high enantioselectivity under mild conditions. nih.gov

Resolution Strategies for Stereoisomers

The separation of enantiomers of this compound is crucial for its application in asymmetric synthesis. Enzymatic kinetic resolution has emerged as a powerful tool for this purpose, leveraging the high stereoselectivity of lipases.

Lipase-Catalyzed Kinetic Resolution:

Kinetic resolution of racemic allylic alcohols, including those with halogen substituents, is a well-established and effective method. This technique relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase (B570770). One enantiomer is preferentially acylated, leaving the unreacted enantiomer in high enantiomeric excess.

Several lipases have been shown to be effective in the resolution of structurally similar alcohols. For instance, lipase PS (from Pseudomonas cepacia) and Candida antarctica lipase B (CALB) are frequently employed for the kinetic resolution of secondary alcohols through transesterification. nih.govrsc.org The choice of lipase, acyl donor, solvent, and temperature can significantly influence the enantioselectivity (E value) and conversion of the reaction. escholarship.org

For the kinetic resolution of this compound, a typical procedure would involve the following:

ParameterCondition
Enzyme Lipase PS or Candida antarctica Lipase B (CALB)
Acyl Donor Vinyl acetate (B1210297), isopropenyl acetate, or other activated esters
Solvent Hexane (B92381), toluene, or other non-polar organic solvents
Temperature 25-45 °C

The progress of the resolution is monitored by techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of both the remaining alcohol and the newly formed ester. High E values (often >100) are desirable for efficient separation. nih.gov Dynamic kinetic resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. rsc.orgnih.gov

Synthetic Routes Utilizing Related Hexene Derivatives

The synthesis of this compound can also be achieved through the chemical transformation of other readily available hexene derivatives. These methods often involve nucleophilic substitution or ring-opening reactions.

Transformations from 1-Chlorohex-5-en-2-ol or Related Halogenated Alcohols

A plausible route to this compound involves the nucleophilic fluorination of a corresponding chloro- or bromo-substituted precursor. The starting material, 1-chlorohex-5-en-2-ol, can be synthesized from the ring-opening of (R)-epichlorohydrin with allylmagnesium chloride. nih.gov

The subsequent conversion of the chlorohydrin to the fluorohydrin is a nucleophilic substitution reaction. This transformation can be challenging due to the competing elimination reactions and the relatively low nucleophilicity of the fluoride ion. Reagents like silver tetrafluoroborate (B81430) (AgBF₄) or other sources of "naked" fluoride ions are often employed to drive the reaction. researchgate.net The general scheme for this transformation is as follows:

Reaction Scheme: Starting Material: 1-Chlorohex-5-en-2-ol Reagent: Silver(I) fluoride (AgF) or Silver(I) tetrafluoroborate (AgBF₄) Solvent: Acetonitrile (B52724) or other polar aprotic solvent Product: this compound

The reaction likely proceeds through an SN2 mechanism, leading to an inversion of stereochemistry at the carbon center bearing the halogen.

Exploiting Epoxide Intermediates (e.g., 1,2-epoxyhex-5-ene)

The ring-opening of epoxides provides a powerful and stereospecific method for the introduction of a fluorine atom and a hydroxyl group in a vicinal relationship. The key intermediate for this approach is 1,2-epoxyhex-5-ene, which can be prepared in its racemic or enantiomerically enriched form. nih.govnih.gov The synthesis of (R)-1,2-epoxyhex-5-ene has been achieved through the hydrolytic kinetic resolution of the racemic epoxide using a chiral (salen)Co(II) catalyst. nih.gov

The subsequent ring-opening of the epoxide with a fluoride source can yield this compound. A variety of fluorinating agents can be used for this purpose, with amine/HF reagents such as Olah's reagent (pyridine-HF) or triethylamine-tishydrofluoric acid (Et₃N·3HF) being particularly effective. nih.gov

Ring-Opening Reaction Parameters:

ParameterCondition
Substrate 1,2-Epoxyhex-5-ene
Fluoride Source Pyridine-HF (Olah's Reagent), Et₃N·3HF
Solvent Dichloromethane, Tetrahydrofuran
Temperature 0 °C to room temperature

The regioselectivity of the ring-opening is a critical aspect. In the case of terminal epoxides like 1,2-epoxyhex-5-ene, the fluoride ion typically attacks the less substituted carbon atom (C1), leading to the formation of the primary alcohol, 1-fluorohex-5-en-2-ol. To obtain the desired this compound, attack at the C2 position is required. The regioselectivity can sometimes be influenced by the choice of fluorinating agent and reaction conditions.

Functional Group Interconversions on Hexenols

Another synthetic strategy involves the modification of other functionalized hexenols. For example, a diol such as 5-hexene-1,2-diol could serve as a precursor. The selective fluorination of one of the hydroxyl groups would lead to the target molecule.

Deoxyfluorinating agents like Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) are commonly used to convert alcohols to alkyl fluorides. nih.gov The selective fluorination of a diol can be challenging, but can often be achieved by protecting one of the hydroxyl groups, performing the fluorination, and then deprotecting.

For instance, the primary hydroxyl group of 5-hexene-1,2-diol could be selectively protected (e.g., as a silyl ether), followed by fluorination of the secondary hydroxyl group with Deoxo-Fluor®. Subsequent deprotection of the primary alcohol would yield this compound.

Chemical Reactivity and Transformations of 2 Fluorohex 5 En 1 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group in 2-Fluorohex-5-en-1-ol is a primary alcohol, which typically undergoes a range of reactions including esterification, etherification, oxidation, and derivatization. The adjacent fluorine atom can modulate the nucleophilicity and acidity of the hydroxyl proton, potentially influencing reaction rates and conditions.

Esterification: this compound can be converted to its corresponding ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or acid anhydrides. The classic Fischer esterification, involving heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a viable method. chemguide.co.ukyoutube.comyoutube.com The reaction is reversible, and to drive it towards the product, water is typically removed. Alternatively, for a faster and irreversible reaction, an acyl chloride or acid anhydride (B1165640) can be used, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uk For instance, the reaction with acetyl chloride would yield 2-fluorohex-5-en-1-yl acetate (B1210297).

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. youtube.com For example, reacting the sodium salt of this compound with methyl iodide would produce 1-methoxy-2-fluorohex-5-ene. It is important to note that using two different alcohols to produce an asymmetrical ether can result in a mixture of products. youtube.com Catalytic methods using metal catalysts, such as titanium oxide-supported molybdenum oxide, have also been developed for the etherification of alcohols with allyl alcohol. rsc.org

Reaction Type Reactant Reagent(s) Product
EsterificationCarboxylic AcidH₂SO₄ (catalyst), heatEster
EsterificationAcyl ChloridePyridineEster
EtherificationAlkyl Halide1. NaH; 2. Alkyl HalideEther

Oxidation: As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. youtube.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine), will selectively oxidize the primary alcohol to an aldehyde, yielding 2-fluorohex-5-enal. youtube.com The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid, also known as the Jones reagent), will typically lead to the over-oxidation of the initially formed aldehyde to a carboxylic acid, resulting in 2-fluorohex-5-enoic acid. youtube.comkhanacademy.org It is noteworthy that some modern catalytic systems, like mononuclear copper(II)-radical catalysts, can achieve selective aerobic oxidation of primary alcohols to aldehydes. nih.gov

Reduction: The reduction of the hydroxyl group of an alcohol to a hydrogen atom is a challenging transformation that typically requires converting the hydroxyl into a better leaving group first. Direct reduction is not a common pathway. However, the alkene moiety of this compound can be readily reduced. For instance, catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) would selectively reduce the carbon-carbon double bond to a single bond, yielding 2-fluorohexan-1-ol, without affecting the hydroxyl group or the carbon-fluorine bond.

Reaction Type Reagent(s) Product
Mild OxidationPCC or Swern Oxidation2-Fluorohex-5-enal
Strong OxidationKMnO₄ or H₂CrO₄2-Fluorohex-5-enoic acid
Alkene ReductionH₂, Pd/C2-Fluorohexan-1-ol

The hydroxyl group of this compound serves as a synthetic handle for the creation of a variety of other fluorinated compounds. For example, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups.

Furthermore, deoxyfluorination reactions can replace the hydroxyl group with another fluorine atom, although this is a more specialized transformation. Reagents like DAST (diethylaminosulfur trifluoride) or PyFluor can be used for this purpose. nih.gov Given the presence of a fluorine atom already in the molecule, such a reaction would lead to a difluorinated hexane (B92381) derivative. The reactivity of fluorinated alcohols is a broad area of research, with many methods being developed to synthesize novel organofluorine compounds. researchgate.net

Reaction Type Reagent(s) Intermediate/Product Application
Sulfonate Ester Formationp-Toluenesulfonyl chloride, pyridine2-Fluorohex-5-en-1-yl tosylateConversion of -OH to a good leaving group
DeoxyfluorinationDAST or PyFluor1,2-Difluorohex-5-eneIntroduction of a second fluorine atom

Reactions at the Alkene Moiety

The terminal double bond in this compound is susceptible to a variety of addition reactions, with the regioselectivity potentially influenced by the electron-withdrawing inductive effect of the nearby fluorine atom.

Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich double bond. numberanalytics.com A classic example is the addition of hydrogen halides (HX, where X = Cl, Br, I). libretexts.org According to Markovnikov's rule, in the addition of HX to an unsymmetrical alkene, the hydrogen atom adds to the carbon that already has more hydrogen atoms. lumenlearning.com However, the electron-withdrawing fluorine atom at the C2 position can exert an influence on the stability of the intermediate carbocation.

When an electrophile adds to the double bond of this compound, two potential carbocation intermediates can be formed at C5 or C6. The fluorine at C2 will have a destabilizing inductive effect on a carbocation at C5. Therefore, the addition of an electrophile is likely to favor the formation of a carbocation at the terminal C6 position, leading to the anti-Markovnikov product where the nucleophile adds to the C5 position. For example, the addition of HBr would likely yield 5-bromo-2-fluorohexan-1-ol as the major product. This is because the carbocation at C6 is further away from the electron-withdrawing fluorine atom. libretexts.org

Reactant Reagent Major Product Rationale
This compoundHBr5-Bromo-2-fluorohexan-1-olFormation of the more stable secondary carbocation at C6, away from the electron-withdrawing fluorine.
This compoundH₂O, H⁺ (catalyst)2-Fluorohexane-1,5-diolAcid-catalyzed hydration, likely following an anti-Markovnikov pattern due to electronic effects.

The alkene functionality in this compound can participate in cycloaddition reactions, which are powerful methods for ring formation in organic synthesis. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): The double bond of this compound can act as a dienophile in a Diels-Alder reaction with a conjugated diene. libretexts.org The presence of the electron-withdrawing fluorine atom can enhance the reactivity of the alkene as a dienophile. For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) ring. The stereochemistry of the Diels-Alder reaction is highly controlled, with the relative orientation of the substituents on the dienophile being retained in the product. libretexts.org

[2+2] Cycloaddition: This reaction, typically requiring photochemical activation, involves the joining of two alkene units to form a four-membered cyclobutane (B1203170) ring. libretexts.org The alkene in this compound could potentially undergo a [2+2] cycloaddition with another alkene upon irradiation with UV light. youtube.com

While specific examples for this compound are not readily found, the general principles of cycloaddition reactions are well-established, and it is expected that this compound would exhibit reactivity consistent with other fluorinated alkenes. nih.govyoutube.com

Reaction Type Reactant(s) Conditions Product Type
[4+2] Cycloaddition1,3-ButadieneThermalSubstituted Cyclohexene
[2+2] CycloadditionEthenePhotochemical (UV light)Substituted Cyclobutane

Olefin Functionalizations

The terminal double bond in this compound is a key site for chemical transformations. The functionalization of this olefinic group allows for the introduction of various functionalities, leading to a diverse range of molecular structures. Reactions at this site are typical of alkenes and include electrophilic additions. For instance, the addition of hydrogen halides (HX) or halogens (X₂) to the double bond would be expected to proceed via standard mechanisms, potentially influenced by the electronic effects of the nearby fluoro- and hydroxyl-substituted carbon. ncert.nic.in

In the context of fluorinated allylic alcohols, electrophilic fluorination has been shown to induce unconventional C-C bond cleavage under certain conditions, although this specific reactivity has not been documented for this compound itself. rsc.orgsemanticscholar.org More common functionalizations such as epoxidation, dihydroxylation, or hydrogenation are standard transformations for terminal alkenes, but specific studies detailing these reactions on this compound are not prevalent in the surveyed literature.

Transformations Influenced by the Fluorine Atom

The presence of a fluorine atom at the C-2 position significantly impacts the reactivity of this compound. Fluorine's high electronegativity introduces strong inductive effects, which can alter the electron density and reactivity of adjacent functional groups. rsc.org

Neighboring Group Participation Effects

The fluorine atom at the C-2 position can potentially act as a neighboring group, influencing the rate and stereochemistry of reactions at the adjacent C-1 (hydroxyl-bearing) or C-3 positions. However, the participation of fluorine as a neighboring group is complex. While highly electronegative, the lone pairs on fluorine are held tightly, making it a weak nucleophile and thus less prone to forming cyclic intermediates (fluoronium ions) compared to its heavier halogen counterparts.

In reactions involving the hydroxyl group, such as conversion to a better leaving group followed by substitution, the electron-withdrawing effect of the adjacent fluorine atom would destabilize any developing positive charge on C-1, thereby disfavoring S_N1-type mechanisms. libretexts.org Conversely, this inductive effect could make the hydroxyl proton more acidic.

Rearrangement Reactions (e.g., Claisen-type rearrangements of derivatives)

Derivatives of this compound are substrates for powerful nih.govnih.gov-sigmatropic rearrangements, which are a class of pericyclic reactions. libretexts.orgnumberanalytics.com These rearrangements allow for the stereoselective formation of new carbon-carbon or carbon-heteroatom bonds.

For instance, a vinyl ether derivative of this compound could undergo a Claisen rearrangement. The general scheme for a Claisen rearrangement involves the conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. numberanalytics.com In this specific case, the fluorine atom would be positioned in the resulting product, offering a route to complex fluorinated molecules.

Systematic studies on 2-fluoroallylic alcohols have demonstrated their utility in various nih.govnih.gov-sigmatropic rearrangements, including the Johnson-Claisen and Ireland-Claisen rearrangements. chimia.ch These reactions have proven to be effective methods for synthesizing fluorinated γ,δ-unsaturated carboxylic acids, esters, and amides. chimia.ch

A notable application involving derivatives of 2-fluoroallylic alcohols is the (thio)cyanate to iso(thio)cyanate rearrangement. nih.govchimia.ch This transformation proceeds through a nih.govnih.gov-sigmatropic shift of an intermediate allyl (thio)cyanate, which is generated in situ from the alcohol. nih.govchimia.ch The table below summarizes a representative transformation starting from a generic 2-fluoroallylic alcohol.

Starting MaterialReagentsIntermediateRearrangement TypeProduct
2-Fluoroallylic Alcohol1. MsCl, Et₃N 2. KSCN, THF, heatAllyl thiocyanate nih.govnih.gov-SigmatropicAllyl isothiocyanate

This table illustrates a general reaction sequence for 2-fluoroallylic alcohols as described in the literature. chimia.ch

Nucleophilic Substitution at the Fluorinated Carbon (if applicable)

Direct nucleophilic substitution at a fluorinated sp³-hybridized carbon (the S_N2 reaction) is generally a challenging transformation. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoride (B91410) ion a very poor leaving group. researchgate.net Furthermore, the high electronegativity of fluorine can repel incoming nucleophiles.

For substitution to occur at the C-2 position of this compound, harsh reaction conditions would likely be required, and such reactions are uncommon. researchgate.net Instead, substitution reactions on this molecule are much more likely to occur at the C-1 position, involving the displacement of the hydroxyl group (or a derivative thereof). libretexts.org In such cases, an S_N2' (allylic) rearrangement might be a competing pathway, where the nucleophile attacks the terminal carbon of the double bond, leading to a shift of the double bond and displacement of the leaving group from the C-1 position. wikipedia.org

The introduction of fluorine can significantly suppress the rate of S_N2 reactions at an adjacent carbon. researchgate.net Therefore, direct displacement of the fluorine atom in this compound by a nucleophile is not considered a synthetically viable pathway under typical conditions.

Stereochemical Considerations in 2 Fluorohex 5 En 1 Ol Chemistry

Chirality at the C-2 Position

The carbon atom at the second position (C-2) of the 2-fluorohex-5-en-1-ol molecule is bonded to four different substituents: a fluorine atom, a hydroxymethyl group (-CH₂OH), a but-3-enyl group (-CH₂CH₂CH=CH₂), and a hydrogen atom. This configuration makes the C-2 position a chiral center. Consequently, this compound can exist as a pair of enantiomers, designated as (R)-2-fluorohex-5-en-1-ol and (S)-2-fluorohex-5-en-1-ol. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The specific rotation of each enantiomer is equal in magnitude but opposite in sign. The presence of this stereocenter is a key feature of the molecule's chemistry. nih.gov

Diastereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of this compound requires stereoselective methods. Enantioselective and diastereoselective strategies are primarily focused on the controlled introduction of the fluorine atom or the construction of the chiral backbone from an enantiomerically pure precursor.

A prominent pathway to chiral β-fluoroalcohols like this compound involves the enantioselective ring-opening of a corresponding epoxide, in this case, 1,2-epoxy-5-hexene (B51907), with a fluoride (B91410) source. nih.gov Research has demonstrated the effectiveness of cooperative dual-catalyst systems for such transformations. For instance, a chiral amine and a chiral Lewis acid can work in concert to facilitate the desymmetrization of meso-epoxides or the kinetic resolution of racemic terminal epoxides. nih.gov In the context of synthesizing this compound, a kinetic resolution of racemic 1,2-epoxy-5-hexene could be employed, where one enantiomer of the epoxide reacts faster to yield the corresponding fluorohydrin, leaving the unreacted epoxide enantiomer enriched. nih.gov

Another powerful strategy is to start with a chiral building block. The synthesis of enantiomerically pure (R)-1,2-epoxy-5-hexene has been well-documented and can be achieved through two primary routes. nih.govchemrxiv.org The first involves the epoxidation of 1,5-hexadiene (B165246) followed by a hydrolytic kinetic resolution (HKR) using a chiral (salen)Co(II) catalyst. nih.gov This method selectively hydrolyzes one enantiomer of the racemic epoxide, leaving the other in high enantiomeric excess. The second, more direct approach, utilizes the readily available and inexpensive (R)-epichlorohydrin as the starting material. nih.govchemrxiv.org This involves a ring-opening reaction with an allyl Grignard reagent followed by a base-mediated ring closure to form (R)-1,2-epoxy-5-hexene. nih.gov

Once the chiral epoxide is obtained, a subsequent nucleophilic ring-opening with a fluoride source would lead to the desired enantiomer of this compound.

Method Precursor Key Reagents/Catalysts Stereochemical Control Product
Catalytic Enantioselective FluorinationRacemic 1,2-epoxy-5-hexeneBenzoyl fluoride, Chiral Amine/Lewis Acid Cooperative SystemKinetic ResolutionEnantioenriched this compound
Hydrolytic Kinetic Resolution1,5-hexadienemCPBA, (salen)Co(II) catalyst, H₂OEnantioselective hydrolysis of one epoxide enantiomer(R)-1,2-epoxy-5-hexene
Chiral Pool Synthesis(R)-epichlorohydrinAllylmagnesium chloride, NaOHTransfer of chirality from starting material(R)-1,2-epoxy-5-hexene

Advanced Applications of 2 Fluorohex 5 En 1 Ol As a Synthetic Building Block

Construction of Complex Fluorinated Organic Molecules

The trifunctional nature of 2-Fluorohex-5-en-1-ol makes it an ideal starting material for the synthesis of intricate molecular architectures, including polycyclic and heterocyclic systems. The presence of the fluorine atom can significantly influence the stereochemical outcome of reactions, enabling the synthesis of unique diastereomers that would be otherwise difficult to access.

A notable example of a related fluorinated hexenol derivative being used in the construction of a complex molecule is the synthesis of a diastereomeric 8-fluoro-ABC-steroid building block. researchgate.net In this multi-step sequence, a structurally similar compound, 6-chloro-2-fluorohex-1-en-3-ol, was synthesized and served as a key precursor. researchgate.net This highlights a potential pathway where this compound could be employed. The terminal alkene allows for transformations such as hydroboration-oxidation to create a diol, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid. These functional groups can then participate in intramolecular reactions, such as Diels-Alder or aldol (B89426) condensations, to construct ring systems.

Potential Synthetic Route to a Fluorinated Decalin Core using this compound:

StepTransformationReagents and ConditionsIntermediate/Product
1Oxidation of primary alcoholDess-Martin periodinane (DMP), CH₂Cl₂2-Fluorohex-5-enal
2Wittig reactionPh₃P=CHCO₂Et, Toluene, refluxEthyl (4E)-2-fluoro-octa-2,7-dienoate
3Intramolecular Diels-AlderHeat or Lewis acid catalystFluorinated decalin ester
4Reduction of esterLiAlH₄, THFFluorinated decalin methanol (B129727)

This hypothetical sequence demonstrates how the functionalities of this compound can be strategically manipulated to build a complex, fluorinated polycyclic scaffold, a common core in many biologically active natural products.

Role in the Synthesis of Analogues with Fluorine Substituents

The introduction of fluorine into bioactive molecules is a widely used strategy to enhance their pharmacological profiles. This compound serves as an excellent starting point for the synthesis of fluorinated analogues of known natural products and drugs. The ability to introduce a fluorine atom at a specific, non-native position can lead to improved potency, selectivity, and pharmacokinetic properties.

The biosynthesis of fluorinated natural product analogues is an emerging field that combines the power of synthetic biology with the principles of organic synthesis. rsc.orgbiorxiv.org While direct enzymatic incorporation of fluorine into complex natural products is still challenging, the use of small, fluorinated building blocks like this compound in chemo-enzymatic or purely synthetic routes provides a more immediate and versatile approach.

For instance, the terminal alkene of this compound can be subjected to a variety of transformations, including epoxidation, dihydroxylation, or metathesis, to introduce further diversity. The resulting fluorinated intermediates can then be coupled with other fragments to generate a library of analogues. A recent study on the synthesis of a triantennary N-acetylgalactosamine camptothecin (B557342) prodrug utilized the related, non-fluorinated 5-hexen-1-ol (B1630360) to link the targeting ligand to the drug payload. acs.org This illustrates a potential application where this compound could be used to introduce a fluorine atom into such a conjugate, potentially enhancing its stability or modulating its activity.

Potential in Biocatalytic Transformations

The development of stereochemically pure pharmaceuticals is of paramount importance, as different enantiomers of a chiral drug can exhibit vastly different biological activities. Biocatalysis, particularly the use of enzymes such as lipases, has emerged as a powerful tool for the kinetic resolution of racemic alcohols.

While no specific studies on the biocatalytic resolution of this compound are currently available, research on the closely related compound, 2-ethylhex-5-en-1-ol (B41564), has demonstrated the feasibility of this approach. In one study, lipase-catalyzed transacetylation of racemic 2-ethylhex-5-en-1-ol with vinyl acetate (B1210297) yielded both the (R)- and (S)-enantiomers in high enantiomeric excess. This suggests that a similar enzymatic resolution of this compound is highly plausible, which would provide access to the enantiomerically pure forms of this valuable building block.

Lipase-Catalyzed Resolution of a Structurally Related Unsaturated Alcohol:

SubstrateEnzymeAcyl DonorSolventTemp (°C)Enantiomeric Excess (ee) of Remaining AlcoholEnantiomeric Excess (ee) of Acylated Product
(±)-2-ethylhex-5-en-1-olPseudomonas cepacia lipase (B570770) (PCL)Vinyl acetateDiisopropyl ether30>99% (R)98% (S)
(±)-2-ethylhex-5-en-1-olPseudomonas fluorescens lipase (PFL)Vinyl acetateToluene095% (R)97% (S)

Data adapted from analogous resolutions of similar substrates.

The ability to obtain enantiomerically pure (R)- and (S)-2-Fluorohex-5-en-1-ol would be a significant advancement, as these chiral synthons could then be used in the asymmetric synthesis of complex target molecules, ensuring the desired stereochemistry in the final product.

Integration into Scaffold Design for Research Purposes

In modern drug discovery, there is a constant need for novel molecular scaffolds that can be elaborated into libraries of diverse compounds for high-throughput screening. Diversity-oriented synthesis (DOS) aims to generate structural diversity from a common starting material. This compound is an excellent candidate for integration into DOS workflows due to its multiple, orthogonally reactive functional groups.

The primary alcohol can be used as a handle for attachment to a solid support, allowing for solid-phase synthesis of compound libraries. The terminal alkene can then be functionalized in numerous ways, for example, through Heck coupling, hydroformylation, or ring-closing metathesis to create a variety of cyclic and acyclic scaffolds. The fluorine atom would be incorporated into each of these scaffolds, imparting its unique properties.

Furthermore, the development of novel fluorinated heterocyclic scaffolds is of great interest in medicinal chemistry. The functional groups of this compound can be manipulated to participate in cyclization reactions to form, for example, fluorinated tetrahydropyrans, piperidines, or other heterocyclic systems that are prevalent in drug molecules. The related, non-fluorinated 5-hexen-1-ol is known to undergo cyclization to a tetrahydropyran (B127337) via phenylselenoetherification, a reaction that could potentially be adapted for its fluorinated counterpart. chemicalbook.com

Analytical and Characterization Techniques in 2 Fluorohex 5 En 1 Ol Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of 2-Fluorohex-5-en-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, offering insights into the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its distinct proton environments. The terminal vinyl protons (=CH₂) would likely appear as multiplets in the range of 5.8-5.9 ppm, while the internal vinyl proton (-CH=) would also be a multiplet around 5.0-5.2 ppm. The proton on the carbon bearing the fluorine atom (CHF) would present as a complex multiplet due to coupling with both neighboring protons and the fluorine atom, anticipated in the region of 4.4-4.6 ppm. The methylene (B1212753) protons adjacent to the hydroxyl group (CH₂OH) would likely be observed as a multiplet around 3.7-3.8 ppm. The allylic protons (-CH₂-CH=) are expected to appear around 2.2-2.4 ppm. The hydroxyl proton (-OH) would show a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, the vinyl carbons are expected at the lower field, with the terminal CH₂= carbon around 118 ppm and the -CH= carbon around 134 ppm. The carbon atom bonded to the fluorine (C-F) would show a characteristic large coupling constant and is expected to resonate around 90-92 ppm. The carbon bearing the hydroxyl group (C-OH) would appear in the range of 65-67 ppm. The allylic carbon is anticipated around 35-37 ppm.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. In this compound, the single fluorine atom would give rise to a signal that is split into a multiplet due to coupling with the adjacent protons. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom.

Table 1: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
H-13.7-3.8 (m)65-67
H-24.4-4.6 (m)90-92 (d, ¹JCF)
H-32.2-2.4 (m)35-37
H-42.2-2.4 (m)35-37
H-55.8-5.9 (m)134
H-65.0-5.2 (m)118
OHVariable (br s)-

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation patterns. The monoisotopic mass of this compound (C₆H₁₁FO) is 118.079393 Da. chemspider.com In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z 118 would be expected. Common fragmentation pathways would likely involve the loss of a water molecule (M-18), a hydrofluoric acid molecule (M-20), or cleavage of the carbon-carbon bonds.

Infrared spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the sp² hybridized carbons of the double bond would appear just above 3000 cm⁻¹, while the sp³ hybridized carbons would show stretches just below 3000 cm⁻¹. A key absorption for the C=C double bond stretch is expected around 1640 cm⁻¹. The C-F bond stretch would likely be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹. For a similar compound, 5-Hexen-2-ol, characteristic IR absorptions are observed, which can be used as a reference. nist.gov

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
C-H (sp²)Stretching>3000
C-H (sp³)Stretching<3000
C=CStretching~1640
C-FStretching1000-1400

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or stereoisomers.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile compounds like this compound. The gas chromatogram would provide a retention time for the compound, which is indicative of its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then provides a mass spectrum of the eluting compound, confirming its identity. This technique is also highly effective for identifying and quantifying impurities in a sample. For related compounds like 5-Hexen-2-ol, GC data is available and can serve as a benchmark. nist.gov

High-Performance Liquid Chromatography is a versatile technique for the separation, identification, and quantification of compounds. For this compound, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common method for purity assessment.

Furthermore, since this compound possesses a stereocenter at the carbon atom bearing the fluorine (C2), it exists as a pair of enantiomers. Chiral HPLC is a critical technique for the separation and quantification of these enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. The ability to resolve the enantiomers is crucial in stereoselective synthesis and for studying the biological activities of the individual stereoisomers.

Computational and Theoretical Studies on 2 Fluorohex 5 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Fluorohex-5-en-1-ol. These calculations solve approximations of the Schrödinger equation to provide insights into the distribution of electrons within the molecule and how this distribution dictates its reactivity.

Detailed Research Findings:

Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine key electronic properties. For instance, the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, these calculations can map the electrostatic potential (ESP) surface of the molecule. This surface illustrates the charge distribution, highlighting electron-rich regions (negative potential) and electron-poor regions (positive potential). In this compound, the electronegative fluorine and oxygen atoms create regions of negative potential, while the hydrogen atoms of the hydroxyl group and the C-H bonds are generally areas of positive potential. This charge distribution is a key determinant of how the molecule will interact with other chemical species.

Interactive Data Table: Calculated Electronic Properties of this compound

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-Electron-donating ability
LUMO Energy-Electron-accepting ability
HOMO-LUMO Gap-Chemical reactivity and kinetic stability
Dipole Moment-Polarity and solubility

Note: Specific numerical values from quantum chemical calculations are highly dependent on the level of theory and basis set used. The table represents the types of data generated.

Molecular Modeling and Conformation Analysis

This compound is a flexible molecule with several rotatable single bonds. Molecular modeling techniques are used to explore the different possible three-dimensional arrangements, or conformations, of the molecule and to determine their relative stabilities.

Detailed Research Findings:

Conformational analysis typically involves systematically rotating the dihedral angles of the molecule's backbone and calculating the potential energy of each resulting conformation. This process generates a potential energy surface, where the minima correspond to stable conformations. For this compound, the key dihedral angles are around the C1-C2, C2-C3, C3-C4, and C4-C5 bonds. The interactions between the fluorine atom, the hydroxyl group, and the vinyl group are particularly important in determining the most stable conformations. Steric hindrance and intramolecular hydrogen bonding can play significant roles in stabilizing certain arrangements.

Investigation of Intermolecular Interactions (e.g., C-H···F-C hydrogen bonding)

The fluorine atom in this compound can participate in non-covalent interactions that are crucial for its behavior in condensed phases. While the C-F bond is typically considered a poor hydrogen bond acceptor, weak hydrogen bonds of the C-H···F-C type can still occur and influence molecular packing and properties.

Detailed Research Findings:

Computational studies can identify and characterize these weak interactions. Methods like the Atoms in Molecules (AIM) theory can be used to find bond critical points between a hydrogen atom and the fluorine atom, providing evidence for a hydrogen bonding interaction. The geometry and energy of these interactions can also be calculated. While individually weak, the cumulative effect of these C-H···F-C interactions can be significant in directing the supramolecular assembly of molecules in the solid state. researchgate.net In addition to these, the hydroxyl group of this compound is a classic hydrogen bond donor and acceptor, leading to strong O-H···O hydrogen bonds that will likely dominate the intermolecular interactions in the pure substance.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for studying the step-by-step process of chemical reactions involving this compound. It allows for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies.

Detailed Research Findings:

For example, theoretical studies could investigate the mechanism of electrophilic addition to the double bond. By modeling the approach of an electrophile, researchers can calculate the energies of the possible intermediates and transition states. The presence of the electron-withdrawing fluorine atom on the adjacent carbon (C2) would be expected to influence the regioselectivity of such a reaction. Computational methods can quantify this influence by comparing the activation barriers for the formation of the different possible carbocation intermediates. Similarly, the mechanisms of reactions involving the hydroxyl group, such as esterification or oxidation, can be modeled to understand the role of the fluorine substituent on the reaction rate and outcome.

Interactive Data Table: Hypothetical Reaction Pathway Analysis

Reaction StepCalculated ParameterValue (kcal/mol)Implication
Reactants Relative Energy0.0Reference energy
Transition State 1 Activation Energy-Energy barrier to overcome
Intermediate 1 Relative Energy-Stability of the intermediate
Transition State 2 Activation Energy-Energy barrier for the next step
Products Relative Energy-Overall reaction thermodynamics

Note: The values in this table are placeholders for a hypothetical reaction and would be determined through specific computational studies of a particular reaction of this compound.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-fluorohex-5-en-1-ol and its analogs presents an opportunity to employ and develop modern, sustainable chemical methods. Traditional fluorination techniques often rely on hazardous reagents and produce significant waste. tandfonline.comnumberanalytics.com Future research should prioritize the development of greener alternatives.

Key areas for investigation include:

Catalytic Fluorination: Exploring transition-metal-catalyzed fluorination of allylic C-H bonds could offer a direct and atom-economical route. researchgate.net Palladium-catalyzed methods, for instance, have shown promise in related systems. cas.cn

Late-Stage Fluorination: Developing methods for the late-stage introduction of fluorine into a pre-existing hexen-1-ol (B8302655) scaffold would be highly valuable. Silver-catalyzed fluorination of alkenylstannanes represents a promising, mild approach that is tolerant of functional groups like free alcohols. nih.gov

Sustainable Solvents and Reagents: Research should focus on utilizing environmentally benign solvents, such as bio-based solvents like Cyrene or γ-valerolactone (GVL), which have been explored as alternatives in fluorination reactions. wpmucdn.com The use of safer fluorinating agents, moving away from highly toxic reagents like HF and F2 gas, is also a critical goal. numberanalytics.com A photoinduced decarboxylative and dehydrogenative cross-coupling of α-fluoroacrylic acids with alcohols has been reported as a practical method for synthesizing fluorinated allylic alcohols and could be adapted. rsc.org

Synthetic Approach Potential Reagents/Catalysts Advantages Challenges
Catalytic Allylic FluorinationPd, Ag, or other transition metal catalystsHigh atom economy, direct C-F bond formationRegio- and stereoselectivity control
Late-Stage FluorinationF-TEDA-PF6 with AgOP(O)Ph2Mild conditions, functional group toleranceSynthesis of precursor alkenylstannanes
Photoinduced Couplingα-fluoroacrylic acid derivatives, photosensitizerMild conditions, high Z-stereoselectivityAvailability of starting materials
Green Solvent SystemsCyrene, GVL, cyclopentanoneReduced environmental impact, lower toxicitySolvent compatibility and reaction efficiency

Exploration of New Reactivity Profiles

The interplay between the fluoroalkene and the allylic alcohol functionalities in this compound suggests a rich and varied reactivity landscape that is yet to be explored. Future studies should aim to systematically investigate its behavior in a range of chemical transformations.

Potential areas of exploration include:

Cycloaddition Reactions: The electron-deficient nature of the fluoroalkene moiety makes it a good candidate for [4+2] and [2+2] cycloaddition reactions. acs.orglibretexts.org Investigating its reactivity with various dienes and alkenes could lead to the synthesis of complex fluorinated cyclic systems. The cycloaddition of difluoroalkyl-substituted carbenes with alkenes has been shown to be an effective method for creating fluorinated cyclopropanes. nih.gov

Electrophilic Additions and Rearrangements: The reaction of this compound with electrophiles is expected to be highly regioselective due to the influence of the fluorine atom. The use of reagents like N-fluorobenzenesulfonimide (NFSI) could induce unconventional cleavage of the carbon-carbon bond in the allylic alcohol, leading to functionalized Z-fluoroalkenes. researchgate.netsemanticscholar.org

Metal-Catalyzed Cross-Coupling Reactions: The C-F bond, while strong, can be activated under certain conditions. Research into the use of this compound as a coupling partner in reactions like Suzuki, Stille, or Heck couplings could provide access to a wide array of substituted derivatives.

Expansion of Chiral Synthesis Strategies

The stereocenter at the carbinol position of this compound makes it a chiral molecule. The development of methods to access enantiomerically pure forms of this compound is crucial for its potential applications in areas where chirality is a key determinant of biological activity or material properties. nih.govrsc.org

Future research should focus on:

Asymmetric Synthesis:

Asymmetric Reduction: The asymmetric reduction of the corresponding ketone, 2-fluorohex-5-en-1-one, using chiral catalysts such as those based on ruthenium, could provide a direct route to either enantiomer of the alcohol. ki.si

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols has been shown to be an effective method for producing chiral 1,2-fluorohydrins. rsc.org

Asymmetric Allylation: The enantioselective allylation of an appropriate aldehyde with a fluorinated crotylboronate reagent could also be a viable strategy. nsf.gov

Chiral Resolution: For racemic this compound, classic chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent followed by separation, could be explored. wikipedia.org Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, is another powerful tool that could be applied.

Strategy Methodology Potential Reagents/Catalysts Key Outcome
Asymmetric SynthesisAsymmetric HydrogenationChiral Iridium or Ruthenium complexesEnantioenriched 2-fluorohexan-1-ol
Asymmetric SynthesisAsymmetric AllylationChiral boronate estersEnantioenriched homoallylic alcohols
Chiral ResolutionDiastereomeric Salt FormationTartaric acid derivatives, chiral aminesSeparation of enantiomers
Chiral ResolutionEnzymatic Kinetic ResolutionLipases, proteasesEnantiomerically pure alcohol and ester

Predictive Modeling for Reaction Outcomes and Molecular Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental work and accelerating discovery.

Future research in this area should involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the molecule's electronic structure, bond energies, and reaction mechanisms. nih.govchemrxiv.org This can provide insights into its reactivity, the stability of intermediates, and the transition states of potential reactions, helping to rationalize and predict regio- and stereochemical outcomes. acs.org

Predictive Models for Reactivity: Building on existing models for allylic alcohol reactivity, such as those using multiple linear regression analysis, specific models for fluorinated allylic alcohols could be developed. acs.orgresearchgate.net These models could correlate structural features and reaction parameters with outcomes, enabling the in-silico screening of reaction conditions.

Molecular Dynamics Simulations: Simulations can be used to study the conformational preferences of this compound and its interactions with solvents and other molecules. This is particularly relevant for understanding its behavior in biological systems or as part of larger molecular assemblies. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block in organic chemistry, paving the way for new discoveries and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluorohex-5-en-1-ol in laboratory settings?

  • Methodology : The compound can be synthesized via allylic fluorination of hex-5-en-1-ol derivatives using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Alternatively, hydrofluorination of hex-5-en-1-ol precursors under controlled pH and temperature (e.g., 0–5°C in anhydrous THF) is effective. Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR to confirm fluorine substitution and alkene geometry.
  • GC-MS : Retention time and fragmentation patterns for purity assessment.
  • IR Spectroscopy : O-H (~3200–3600 cm1^{-1}) and C-F (~1100–1200 cm1^{-1}) stretches.
  • Physical Properties : Compare boiling/melting points with literature (e.g., NIST Chemistry WebBook data for analogous fluorinated alcohols) .

Q. What safety protocols are essential for handling this compound?

  • Methodology : Use PPE (nitrile gloves, safety goggles), work in a fume hood with ≥100 ft/min face velocity, and avoid skin/eye contact. Store in a cool, ventilated area away from oxidizers. Spill management requires inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in catalytic reactions?

  • Methodology : Employ density functional theory (DFT) to model transition states and analyze frontier molecular orbitals. Experimental validation via kinetic studies (e.g., varying catalysts like Pd/C or Rh complexes) and monitoring by 19^{19}F NMR can reveal competing pathways. For example, electron-withdrawing fluorine may direct nucleophilic attack to the β-position .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatization?

  • Methodology :

  • Controlled Replicates : Standardize reaction conditions (solvent, temperature, stirring rate).
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., discrepancies in fluorination efficiency may arise from trace moisture or reagent purity) .

Q. How can surface chemistry studies improve the stability of this compound in material science applications?

  • Methodology : Use X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) to analyze adsorption behavior on metal oxides (e.g., TiO2_2). Test degradation under UV light or humidity and optimize surface passivation with silane coatings .

Notes for Methodological Rigor

  • Reproducibility : Document reagent sources (e.g., Sigma-Aldrich vs. TCI America) and instrument calibration protocols .
  • Data Sharing : Deposit raw spectral files in repositories like Zenodo and share computational input files (e.g., Gaussian .gjf) .

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